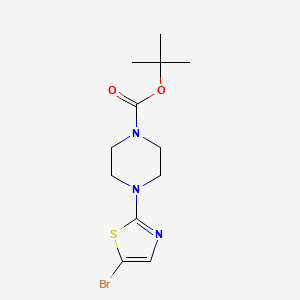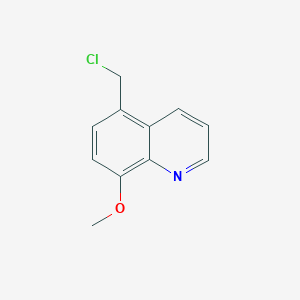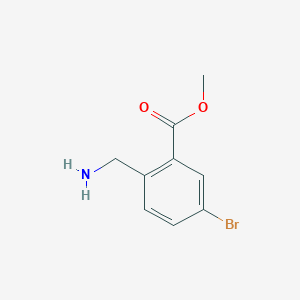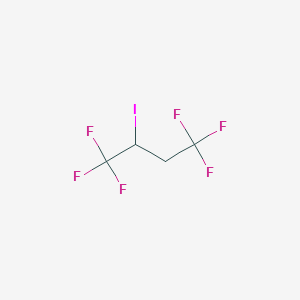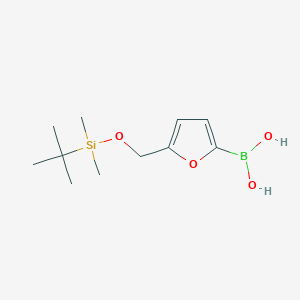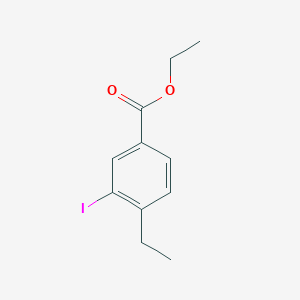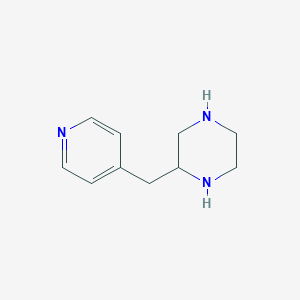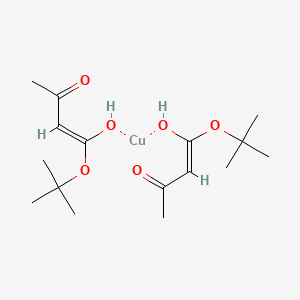
tert-butyl (Z)-3-hydroxybut-2-enoate;copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(2-methylpropan-2-yl)oxy]propan-2-one” is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.18500 . It’s also known as “2-methylpropan-2-amine” with a molecular formula of CHNO, an average mass of 328.404 Da, and a monoisotopic mass of 328.199829 Da .
Synthesis Analysis
The synthesis of “1-[(2-methylpropan-2-yl)oxy]propan-2-one” involves several steps and different precursors. Some of the precursors include “1-(tert-Butoxy)-2-propanol”, “2-Bromo-2-methylpropane”, and “acetol”. The synthesis process has been documented in various literature .Molecular Structure Analysis
The molecular structure of “1-[(2-methylpropan-2-yl)oxy]propan-2-one” consists of 7 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure of “2-methylpropan-2-amine” consists of 1 defined stereocentre .Chemical Reactions Analysis
The chemical reactions involving “1-[(2-methylpropan-2-yl)oxy]propan-2-one” are complex and involve multiple steps. The reactions have been studied and documented in various scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2-methylpropan-2-yl)oxy]propan-2-one” include a molecular weight of 130.18500, and a LogP of 1.39050 . The properties of “2-methylpropan-2-amine” include an average mass of 328.404 Da, and a monoisotopic mass of 328.199829 Da .Scientific Research Applications
Copper (II) acetate is an important reagent in scientific research. It is used as a catalyst in organic synthesis and in the production of pharmaceuticals. It is also used as a reagent in the synthesis of various organic compounds, such as aldehydes, ketones, and carboxylic acids. Copper (II) acetate is also used as a reducing agent in the synthesis of metal-organic complexes.
Mechanism of Action
The mechanism of action of tert-butyl (Z)-3-hydroxybut-2-enoate;copper (II) acetate is not completely understood. However, it is known that this compound (II) acetate can act as a Lewis acid, which means it can accept electrons from other molecules. This allows it to act as a catalyst in organic synthesis and as a reagent in the synthesis of various organic compounds.
Biochemical and Physiological Effects
Copper (II) acetate has been found to have a number of biochemical and physiological effects. It has been shown to stimulate the growth of certain bacteria and fungi, as well as to inhibit the growth of others. It has also been found to have antioxidant and anti-inflammatory properties. Copper (II) acetate has been used to treat some forms of cancer, although further research is needed to confirm its efficacy.
Advantages and Limitations for Lab Experiments
The main advantage of using tert-butyl (Z)-3-hydroxybut-2-enoate;copper (II) acetate in lab experiments is its low cost and availability. It is also relatively easy to synthesize and use in a variety of reactions. However, there are some limitations to using this compound (II) acetate in lab experiments. For example, it can be toxic in large doses and can react with other chemicals, which can lead to unwanted side reactions.
Future Directions
Future research on tert-butyl (Z)-3-hydroxybut-2-enoate;copper (II) acetate could focus on its potential uses in medicine, such as in the treatment of cancer. It could also be studied for its potential use as an antioxidant and anti-inflammatory agent. In addition, further research could be conducted to understand the mechanism of action of this compound (II) acetate and its effects on different microorganisms. Finally, research could be conducted to determine the most efficient and cost-effective methods for synthesizing this compound (II) acetate.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Copper;(E)-4-hydroxy-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one involves the reaction of copper with (E)-4-hydroxy-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one in the presence of a suitable solvent and reducing agent.", "Starting Materials": [ "(E)-4-hydroxy-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one", "Copper", "Reducing agent", "Suitable solvent" ], "Reaction": [ "Dissolve (E)-4-hydroxy-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one in a suitable solvent", "Add copper to the solution", "Add a reducing agent to the solution", "Stir the solution at a suitable temperature for a suitable time", "Isolate the product by filtration or other suitable means" ] } | |
CAS RN |
23670-45-3 |
Molecular Formula |
C16H28CuO6 |
Molecular Weight |
379.94 g/mol |
IUPAC Name |
tert-butyl (Z)-3-hydroxybut-2-enoate;copper |
InChI |
InChI=1S/2C8H14O3.Cu/c2*1-6(9)5-7(10)11-8(2,3)4;/h2*5,9H,1-4H3;/b2*6-5-; |
InChI Key |
DXRDXEFLVDSSAL-VKRZFSCASA-N |
Isomeric SMILES |
C/C(=C/C(=O)OC(C)(C)C)/O.C/C(=C/C(=O)OC(C)(C)C)/O.[Cu] |
SMILES |
CC(=O)C=C(O)OC(C)(C)C.CC(=O)C=C(O)OC(C)(C)C.[Cu] |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)C)O.CC(=CC(=O)OC(C)(C)C)O.[Cu] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~,N~6~-Bis(tert-butoxycarbonyl)-N-[(2S)-1-phenylpropan-2-yl]-L-lysinamide](/img/structure/B1498334.png)

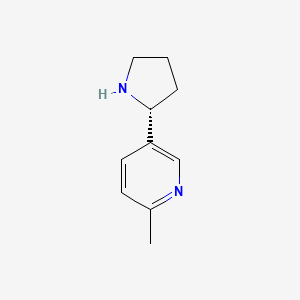
![[(1S,3R,7S,8S,8Ar)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B1498344.png)
